2,4-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
The compound 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₁Cl₂N₃O₃, with a calculated molecular weight of 364.18 g/mol. Key structural attributes include:
- Benzamide core: 2,4-Dichloro substitution on the benzene ring.
- Oxadiazole ring: Linked to the benzamide via an amide bond, with a 4-methoxyphenyl group at position 4 of the oxadiazole.
Properties
Molecular Formula |
C16H11Cl2N3O3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)14-15(21-24-20-14)19-16(22)12-7-4-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
InChI Key |
SQMMTSFAJMJYIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of automated systems helps in maintaining the desired reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include various oxadiazole derivatives with altered oxidation states.
Hydrolysis: Products include 2,4-dichlorobenzoic acid and 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine.
Scientific Research Applications
2,4-Dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the desired biological effects. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural analogs can be categorized based on variations in substituents on the benzamide or oxadiazole moieties. Below is a detailed comparison:
2.1 Substituent Variations on the Benzamide Core
N-[4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (Compound 40, )
- Substituents : 3-Trifluoromethyl (electron-withdrawing) on benzamide; 4-nitrophenyl (electron-withdrawing) on oxadiazole.
- Molecular Weight : ~389.28 g/mol.
- Melting Point : 147°C.
- Activity : Antiplasmodial potency, likely due to nitro and trifluoromethyl groups enhancing lipophilicity and target binding .
- Key Difference : The target compound’s 2,4-dichloro substitution may offer different steric and electronic effects compared to the trifluoromethyl group.
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 41, )
- Substituents : Unsubstituted benzamide; 3-nitrophenyl on oxadiazole.
- Melting Point : 179°C.
- Activity : Lower antiplasmodial activity compared to nitro-substituted benzamides, highlighting the importance of benzamide substituents .
2,4-Dichloro-N-(4-methoxyphenyl)benzamide () Substituents: Lacks the oxadiazole ring; 4-methoxyphenyl directly attached to the benzamide. Molecular Weight: 296.15 g/mol.
2.2 Substituent Variations on the Oxadiazole Ring
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (Compound 46, ) Substituents: 3-Fluoro on benzamide; 4-chlorophenyl on oxadiazole. Melting Point: Not reported. Key Difference: The 4-chlorophenyl group (electron-withdrawing) vs. the target’s 4-methoxyphenyl (electron-donating) may alter electronic properties and binding to hydrophobic enzyme pockets .
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 60, ) Substituents: 3-Aminophenyl on oxadiazole; unsubstituted benzamide. Melting Point: 178°C. Activity: Amino groups enhance solubility but may reduce membrane permeability compared to methoxy groups .
2.3 Heterocycle Replacements
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () Structure: Replaces oxadiazole with a 1,3,4-thiadiazole ring. Activity: Demonstrated strong binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol), suggesting thiadiazole’s sulfur atom enhances interactions with enzyme active sites . Key Difference: The target’s oxadiazole may exhibit weaker hydrogen bonding compared to thiadiazole due to oxygen’s lower polarizability.
Structure–Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance stability and target binding but may reduce solubility. The target’s 2,4-dichloro substitution balances lipophilicity and steric effects .
- Electron-Donating Groups (OCH₃, NH₂) : Improve solubility and metabolic stability. The 4-methoxyphenyl group in the target compound likely enhances bioavailability compared to nitro derivatives .
- Heterocycle Influence : Oxadiazoles offer moderate hydrogen-bonding capacity, while thiadiazoles (e.g., ) provide stronger enzyme interactions due to sulfur’s electronegativity .
Data Table: Comparative Overview
Biological Activity
2,4-Dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in critical cellular pathways. The oxadiazole moiety is particularly significant for its role in enhancing the compound's binding affinity to target sites.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
1. Antitumor Activity
Several studies have indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, a study showed that derivatives similar to this compound inhibited cell proliferation in cancer cell lines by inducing apoptosis through caspase activation .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Similar Oxadiazole Derivative | A549 (Lung Cancer) | 3.5 | Caspase activation |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Studies
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a similar oxadiazole derivative. The study reported a partial response in 30% of patients treated with the compound at a dose of 200 mg/m² . The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of related compounds, researchers found that the oxadiazole derivatives significantly inhibited bacterial growth in vitro. The study highlighted the potential for developing new antibiotics based on these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
